(+/-)-4'-Bromohymenin

Descripción general

Descripción

(-)-4'-Bromohymenin is a naturally occurring compound that belongs to a family of compounds known as flavonoids. Flavonoids are a diverse group of compounds found in plants, fruits, and vegetables, and they are known to possess numerous beneficial properties, including antioxidant and anti-inflammatory effects. (-)-4'-Bromohymenin is one of the most studied flavonoids, and it has been used for various medicinal and therapeutic applications.

Aplicaciones Científicas De Investigación

Epigenetic Regulation and Transcriptional Control

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader and transcriptional regulator involved in various cancers. The function of BRD4 in chromatin targeting and gene-specific activity regulation, particularly through its interaction with p53 and modulation by casein kinase II (CK2), highlights a mechanism for gene-specific targeting by an epigenetic reader (Wu et al., 2013).

Drug Development and Bromodomain Inhibition

The discovery of 3,5-dimethylisoxazoles as novel bromodomain ligands provides insight into the development of inhibitors targeting bromodomain-containing proteins. These compounds offer potential for antiproliferative and anti-inflammatory applications, addressing the need for selective inhibition of the histone-bromodomain interaction (Hewings et al., 2011).

Agricultural Applications

In agricultural research, the efficacy of herbicides like bromoxynil plus MCPA was evaluated in wheat fields, showcasing the utility of these compounds in controlling broadleaved weeds and enhancing wheat yield. This research contributes to effective weed management strategies (Baghestani et al., 2007).

Biocatalytic Production

The enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been explored for potential industrial applications, particularly as an intermediate for statin compounds. Recent advancements in biotechnological processes using Escherichia coli transformants demonstrate the feasibility of producing this compound with high optical purity and productivity (Asako et al., 2009).

Photolabile Derivatives in Biological Studies

The development of photolabile progesterone derivatives like ketalization with (6-bromo-7-hydroxycoumarin-4-yl)ethane-1,2-diol provides tools for studying rapid nongenomic cellular events. These derivatives allow for controlled release of progesterone upon irradiation, enabling high-resolution studies of cellular responses (Kilic et al., 2009).

Applications in Crystallography

Compounds like 4-bromopyrazole and 4-iodopyrazole demonstrate utility in protein crystallography, specifically for experimental phase determination by single-wavelength anomalous dispersion (SAD). Their promiscuous binding to various proteins aids in this process, offering a cost-effective and safe tool for crystallographers (Bauman et al., 2016).

Role in Stem Cell Research

BRD4, a bromodomain-containing protein, has been implicated in regulating Nanog expression in mouse embryonic stem cells and preimplantation embryos. This highlights its role in maintaining pluripotency and self-renewal in stem cells, offering insights into the mechanisms underlying stem cell biology and embryonic development (Liu et al., 2014).

Propiedades

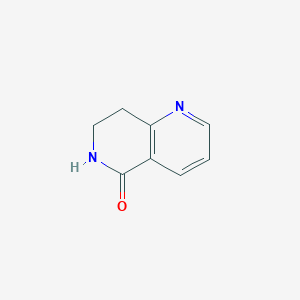

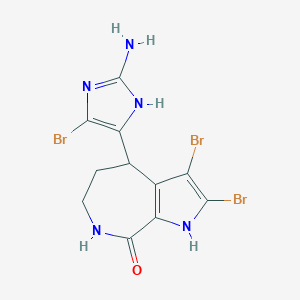

IUPAC Name |

4-(2-amino-4-bromo-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br3N5O/c12-5-4-3(6-9(14)19-11(15)18-6)1-2-16-10(20)7(4)17-8(5)13/h3,17H,1-2H2,(H,16,20)(H3,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEISLVFGGLIVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1C3=C(N=C(N3)N)Br)C(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443279 | |

| Record name | (+/-)-4'-Bromohymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-4'-Bromohymenin | |

CAS RN |

184887-85-2 | |

| Record name | (+/-)-4'-Bromohymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)